molecular formula C18H15BrClN5O3 B450585 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide

Cat. No.: B450585
M. Wt: 464.7g/mol
InChI Key: CRQCRLRUZREYKY-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed coupling reactions, and the employment of efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution could result in derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is unique due to its combination of bromine, chlorine, and pyrazole moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15BrClN5O3

Molecular Weight

464.7g/mol

IUPAC Name

N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-4-chloro-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H15BrClN5O3/c1-10(23-24-18(27)16-13(20)9-21-25(16)2)11-3-5-12(6-4-11)22-17(26)14-7-8-15(19)28-14/h3-9H,1-2H3,(H,22,26)(H,24,27)/b23-10+

InChI Key

CRQCRLRUZREYKY-AUEPDCJTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

SMILES

CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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